molecular formula C14H10O2 B3057708 1-Methylxanthen-9-one CAS No. 84273-41-6

1-Methylxanthen-9-one

Cat. No.: B3057708
CAS No.: 84273-41-6
M. Wt: 210.23 g/mol
InChI Key: XVEDWGDCDJUXSW-UHFFFAOYSA-N
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Description

1-Methylxanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are oxygen-containing heterocycles with a dibenzo-γ-pyrone framework. These compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties . This compound, specifically, is a derivative of xanthone with a methyl group attached to the xanthone core.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylxanthen-9-one can be synthesized through various methods. One common approach involves the reaction of phenyl benzoates with p-cresol in the presence of benzoyl chloride and sodium hydroxide . This reaction typically occurs under basic conditions and results in the formation of the desired xanthone derivative.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating has been reported to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Methylxanthen-9-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups to the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds within the molecule.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can yield halogenated or alkylated derivatives .

Scientific Research Applications

1-Methylxanthen-9-one has a wide range of scientific research applications, including:

Properties

IUPAC Name

1-methylxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c1-9-5-4-8-12-13(9)14(15)10-6-2-3-7-11(10)16-12/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEDWGDCDJUXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)OC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332866
Record name 1-Methylxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84273-41-6
Record name 1-Methylxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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